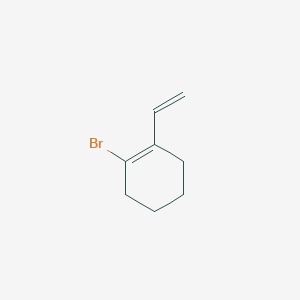
1-Bromo-2-ethenylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethenylcyclohex-1-ene is an organic compound that belongs to the class of halogenated alkenes. It is characterized by a bromine atom attached to a cyclohexene ring, which also contains an ethenyl group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethenylcyclohex-1-ene can be synthesized through several methods. One common approach involves the bromination of 2-ethenylcyclohex-1-ene using bromine in the presence of a solvent like carbon tetrachloride. The reaction typically proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the ethenyl group, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethenylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-ethenylcyclohex-1-ol.
Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form cyclohexadiene derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Addition: Bromine or hydrogen bromide in an organic solvent.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Substitution: 2-Ethenylcyclohex-1-ol.
Addition: 1,2-Dibromo-2-ethenylcyclohexane.
Elimination: 1,3-Cyclohexadiene.
Scientific Research Applications
1-Bromo-2-ethenylcyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in studies involving halogenated organic compounds and their biological interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethenylcyclohex-1-ene in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions or carbocations. These intermediates facilitate the addition or substitution processes, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-2-methylcyclohex-1-ene: Similar structure but with a methyl group instead of an ethenyl group.
1-Bromo-2-phenylcyclohex-1-ene: Contains a phenyl group, leading to different reactivity and applications.
1-Bromo-2-chlorocyclohex-1-ene: Contains an additional halogen, affecting its chemical behavior.
Uniqueness: 1-Bromo-2-ethenylcyclohex-1-ene is unique due to the presence of both a bromine atom and an ethenyl group on the cyclohexene ring. This combination imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
83043-84-9 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
1-bromo-2-ethenylcyclohexene |
InChI |
InChI=1S/C8H11Br/c1-2-7-5-3-4-6-8(7)9/h2H,1,3-6H2 |
InChI Key |
QSFVTNKDXSEODG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(CCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


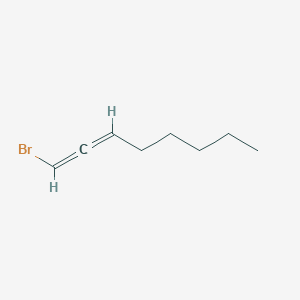
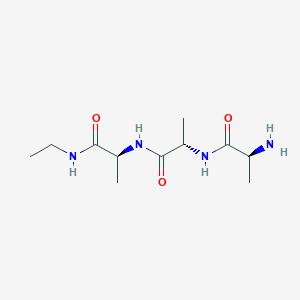

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

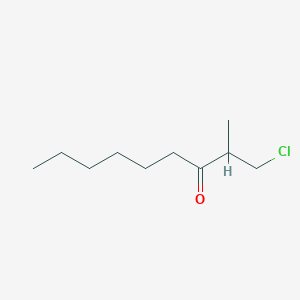
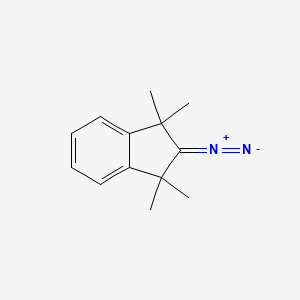
![(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane](/img/structure/B14425946.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

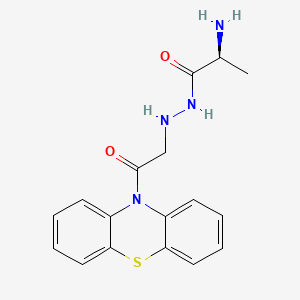

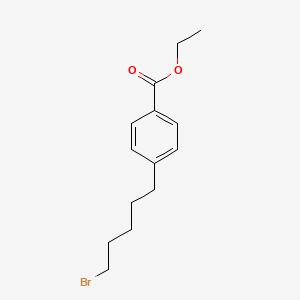
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
